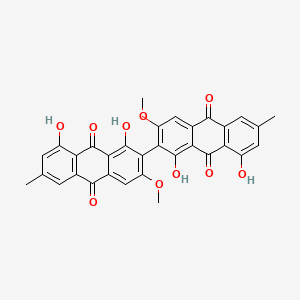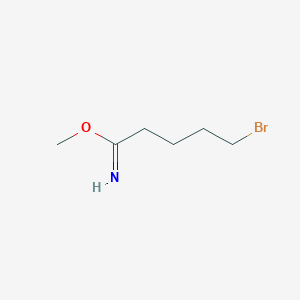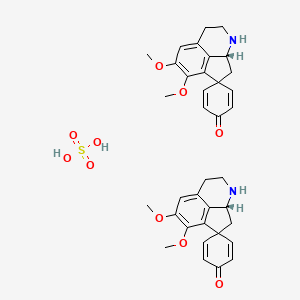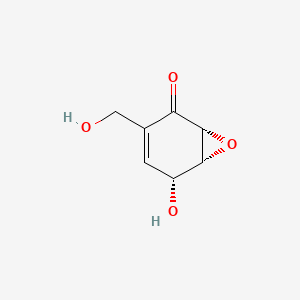
Epoxydon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxydon is a natural product found in Epicoccum sorghinum, Nigrospora, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis Techniques
- Baylis–Hillman Reaction in Synthesis : Epoxydon derivatives, like epi-epoxydon, have been synthesized using the Baylis–Hillman reaction. This method demonstrates the application of complex chemical reactions for the synthesis of highly functionalized compounds (Genski & Taylor, 2002).
Applications in Material Science
- Epoxy Nanocomposites : Epoxy resins have a wide range of industrial applications, such as in adhesives, electronics, aerospace, and marine systems. Research on epoxy nanocomposites with enhanced properties like magnetic, electrically conductive, and flame retardant characteristics has been significant (Gu et al., 2016).
- Corrosion Protection Coatings : Epoxy-based nanocomposites, like those containing polyaniline and ZnO nanorods, have been developed for use as corrosion-inhibiting coatings on metals. These coatings offer enhanced protection and better barrier properties (Mostafaei & Nasirpouri, 2014).
- Interphase Formation in Epoxy Systems : The interaction between epoxy resins and metal surfaces, such as in adhesives and composites, significantly impacts their properties. Studies have explored these interactions and their effects on material characteristics (Fritah et al., 2020).
Advanced Composite Materials
- Epoxy-Silica Hybrid Adhesives : The incorporation of nanoparticles like zirconia in epoxy-silica hybrid adhesives has been shown to enhance the strength of adhesively bonded aluminum substrates (Figueroa-Lara et al., 2017).
- Polyimide-Epoxy Copolymers for Anticorrosion Coating : Development of copolymers combining epoxy with polyimide shows improved thermal durability and mechanical strength, making them suitable for high-temperature anticorrosion applications (Chen et al., 2023).
- Epoxy Nanocomposites with Titanium Dioxide : Incorporating titanium dioxide nanoparticles into epoxy resins has been researched to enhance mechanical properties like toughness, strength, and resistance to crack propagation (Pinto et al., 2015).
Epoxy in High-Performance Applications
- Natural Fiber-Reinforced Epoxy Composites : Modified epoxy resins are used in the fabrication of natural fiber-reinforced composites due to their superior mechanical, thermal, and electrical properties. These composites find applications in various industries (Saba et al., 2016).
Enhancing Thermal Management and Safety
- Epoxy Resin for Thermal Management : Recent studies have focused on improving the thermal management capacity of epoxy resin, crucial in modern electronic products, by incorporating materials like zinc hydroxystannate and titanium carbide (Lu et al., 2022).
Propriétés
Numéro CAS |
24292-29-3 |
|---|---|
Nom du produit |
Epoxydon |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(1R,5R,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6-,7+/m1/s1 |
Clé InChI |
VTLJDPHPVHSVGR-QXRNQMCJSA-N |
SMILES isomérique |
C1=C(C(=O)[C@H]2[C@@H]([C@@H]1O)O2)CO |
SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
SMILES canonique |
C1=C(C(=O)C2C(C1O)O2)CO |
Autres numéros CAS |
24292-29-3 |
Synonymes |
epoxydon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




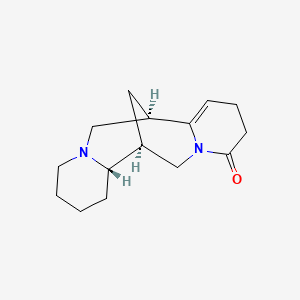

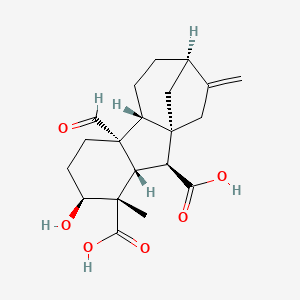


![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)
